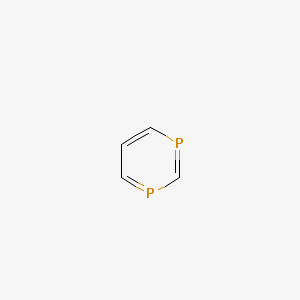
1,3-Diphosphorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphosphorin is an organophosphorus compound with the molecular formula C4H4P2. It is a heterocyclic compound containing two phosphorus atoms in a six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphosphorin can be synthesized through several methods. One common approach involves the reaction of a phosphorus trichloride with an appropriate organic substrate under controlled conditions. Another method includes the cyclization of a suitable precursor containing phosphorus atoms .
Industrial Production Methods
These methods often require careful control of reaction conditions to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphosphorin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The phosphorus atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Diphosphorin has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of 1,3-Diphosphorin involves its ability to coordinate with metal centers, making it an effective ligand in catalysis. The phosphorus atoms in the ring can donate electron density to metal centers, facilitating various catalytic processes. This coordination ability is crucial for its role in homogeneous catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar coordination properties.
1,1-Diphosphines: Compounds with two phosphorus atoms linked by a single carbon atom.
1,3-Diphosphinine: A related compound with a similar ring structure but different substituents
Uniqueness
1,3-Diphosphorin is unique due to its six-membered ring structure containing two phosphorus atoms. This structure imparts distinct chemical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and coordinate with metal centers sets it apart from other similar compounds .
Propiedades
Número CAS |
647832-14-2 |
|---|---|
Fórmula molecular |
C4H4P2 |
Peso molecular |
114.02 g/mol |
Nombre IUPAC |
1,3-diphosphinine |
InChI |
InChI=1S/C4H4P2/c1-2-5-4-6-3-1/h1-4H |
Clave InChI |
CQUWYTPZPVOWEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CP=CP=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
![7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B12583619.png)
![5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12583625.png)
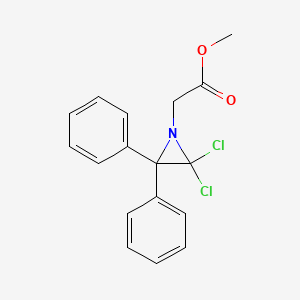
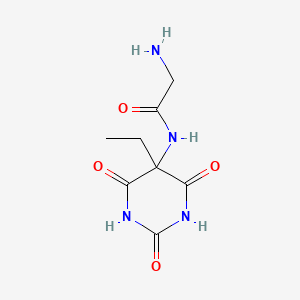
![1,1'-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene](/img/structure/B12583633.png)


![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
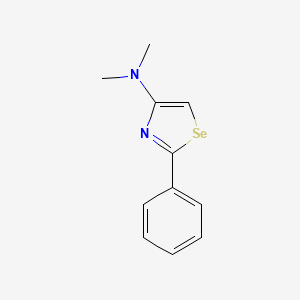
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
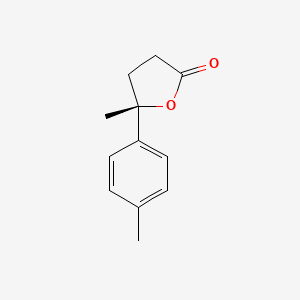
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)

